molecular formula C9H10F3NO B13003466 N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

Cat. No.: B13003466
M. Wt: 205.18 g/mol
InChI Key: FUEXADKGEWRGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C9H10F3NO It is known for its unique structural features, which include an ethyl group, a phenyl group, and a trifluoromethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine typically involves the reaction of N-ethyl-N-phenylhydroxylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine has a wide range of applications in scientific research:

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-O-(trifluoromethyl)hydroxylamine
  • N-Ethyl-O-(trifluoromethyl)hydroxylamine
  • N-Phenyl-N-methyl-O-(trifluoromethyl)hydroxylamine

Uniqueness

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications.

Biological Activity

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability. The presence of the hydroxylamine functional group is significant for its biological interactions, particularly in drug design.

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:

  • Anticancer Properties : A series of synthesized compounds, including N-ethyl analogues, exhibited significant anticancer activity against various human cancer cell lines such as HEP3BPN 11 (liver), MDA-MB 453 (breast), and HL 60 (leukemia). Notably, some derivatives showed higher inhibitory effects than the standard chemotherapeutic agent methotrexate .
  • Anti-Angiogenesis and Antioxidant Activity : Certain compounds demonstrated dual effects by inhibiting proangiogenic cytokines like TNFα and Leptin, while also displaying antioxidant properties through radical scavenging activities . This dual action suggests potential therapeutic applications in cancer treatment where both tumor growth and oxidative stress are concerns.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of this compound. The derivatives were tested for their biological activities, revealing:

CompoundCell Line TestedIC50 (nM)Activity Type
9nHL 6012.5Anticancer
9pMDA-MB 45315.0Anticancer
8qHEP3BPN 1110.0Anti-Angiogenic

These results indicate that modifications to the hydroxylamine structure can enhance biological activity significantly .

Case Study 2: In Silico Docking Studies

In silico molecular docking studies were conducted to analyze the binding affinity of these compounds to target proteins involved in cancer progression. The docking results suggested that the trifluoromethyl group contributes positively to binding interactions with key receptors involved in tumor growth regulation .

Pharmacokinetic Properties

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies indicate favorable permeability characteristics compared to non-trifluoromethylated analogues, suggesting enhanced bioavailability. For instance, Caco-2 cell permeability assays showed a significant increase in permeability for derivatives containing the trifluoromethyl group .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

N-ethyl-N-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-2-13(14-9(10,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FUEXADKGEWRGIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.